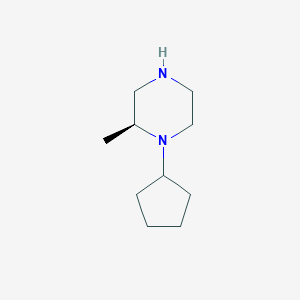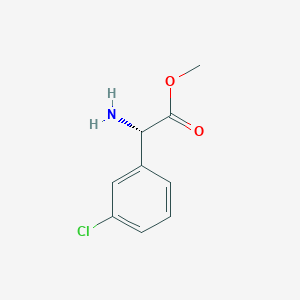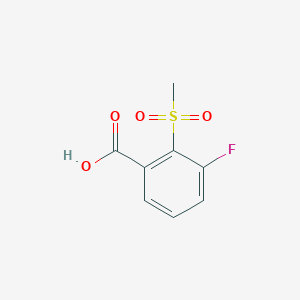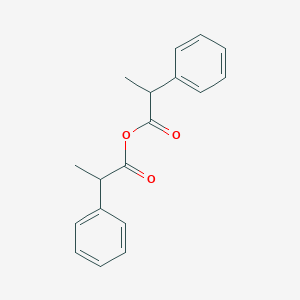
2-Phenylpropionic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylpropionic anhydride is an organic compound derived from 2-phenylpropionic acid It is a type of carboxylic acid anhydride, which are compounds formed by the removal of water from two carboxylic acid molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Phenylpropionic anhydride can be synthesized through several methods. One common method involves the reaction of 2-phenylpropionic acid with a dehydrating agent such as thionyl chloride or phosphorus pentachloride, followed by the removal of the resulting hydrogen chloride . Another method involves the use of triphenylphosphine and trichloroisocyanuric acid under mild reaction conditions at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves the use of efficient mixed reagents that facilitate the direct synthesis of symmetrical carboxylic anhydrides from carboxylic acids. This method is advantageous due to its short reaction time, high yield, and low cost .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenylpropionic anhydride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where nucleophiles such as water, alcohols, or amines attack the carbonyl carbon, leading to the formation of carboxylic acids, esters, or amides
Reduction: The compound can be reduced to primary alcohols using hydride reagents.
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Reagents such as water, alcohols, and amines are commonly used.
Reduction: Hydride reagents such as lithium aluminum hydride are used for the reduction reactions.
Major Products Formed
Carboxylic Acids: Formed when this compound reacts with water.
Esters: Formed when the compound reacts with alcohols.
Amides: Formed when the compound reacts with amines.
Primary Alcohols: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
2-Phenylpropionic anhydride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Phenylpropionic anhydride involves nucleophilic acyl substitution. The carbonyl carbon of the anhydride is electrophilic and is attacked by nucleophiles such as water, alcohols, or amines. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product .
Comparación Con Compuestos Similares
2-Phenylpropionic anhydride can be compared with other carboxylic acid anhydrides such as acetic anhydride and benzoic anhydride. While all these compounds undergo similar nucleophilic acyl substitution reactions, this compound is unique due to its phenyl group, which can influence the reactivity and stability of the compound .
List of Similar Compounds
- Acetic Anhydride
- Benzoic Anhydride
- Propionic Anhydride
- Butyric Anhydride
Propiedades
Fórmula molecular |
C18H18O3 |
|---|---|
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
2-phenylpropanoyl 2-phenylpropanoate |
InChI |
InChI=1S/C18H18O3/c1-13(15-9-5-3-6-10-15)17(19)21-18(20)14(2)16-11-7-4-8-12-16/h3-14H,1-2H3 |
Clave InChI |
XXVXJBZRUDZPSL-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)C(=O)OC(=O)C(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


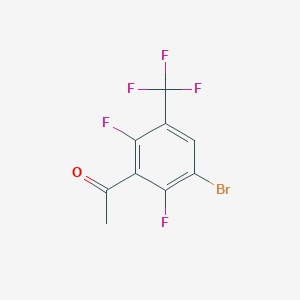
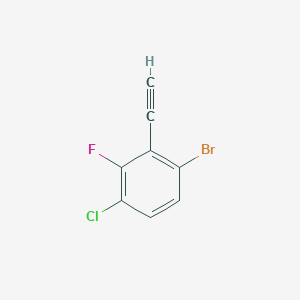

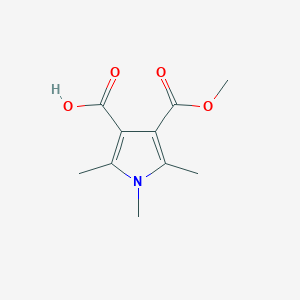
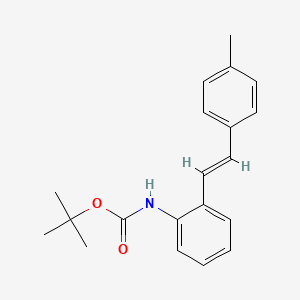
![3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12858405.png)
![2-Bromo-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12858407.png)
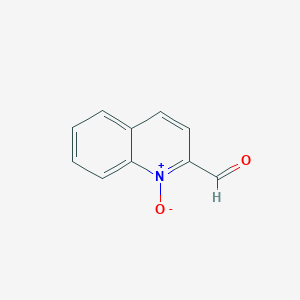
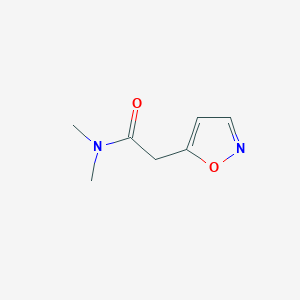
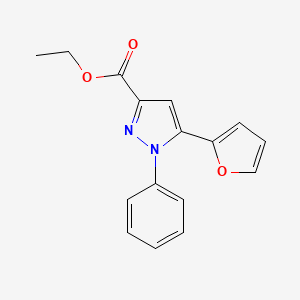
![6-Bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12858430.png)
